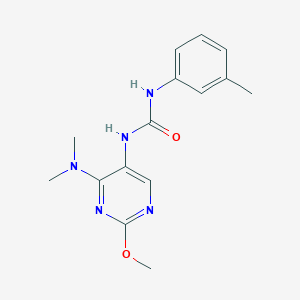

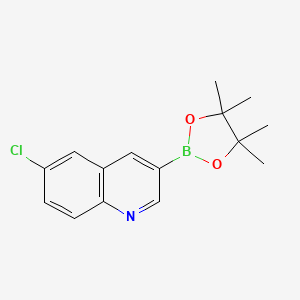

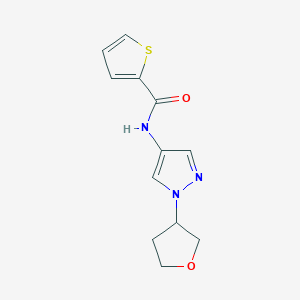

3-(2-(4-(Methylthio)phenyl)acetamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-(4-(Methylthio)phenyl)acetamido)benzofuran-2-carboxamide” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the reaction of a 2-arylbenzofuran from a methyl 3-(4-hydroxyphenyl)propionate with a 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, followed by reductive desulfurization of the resulting product .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. One key step in the synthesis of these compounds is the one-pot reaction for a 2-arylbenzofuran . Other reactions include the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,3-Dipolar Cycloaddition Reactions : Research demonstrated the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, yielding derivatives of acrylic acid. This process exemplifies the use of similar compounds in complex organic syntheses (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Diversity-Oriented Synthesis : A two-step synthesis of benzofuran-2-carboxamides, involving an Ugi four-component reaction followed by a microwave-assisted reaction, showcases the versatility of benzofuran compounds in creating diverse molecular structures (Han, Wu, & Dai, 2014).

Synthesis of Benzofuran Derivatives : The synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides shows how benzofuran-2-carboxamide derivatives are used in producing complex organic molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Applications and Studies

Antimicrobial Evaluation : Synthesized benzofuran derivatives have been assessed for their antimicrobial properties, indicating potential applications in fighting bacterial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antioxidant Properties : Research into the synthesis of benzodifuranyl derivatives and related compounds highlights their potential as antioxidants, contributing to their medicinal value (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

β-Amyloid Aggregation Inhibition : A study on the synthesis of 2-(4-hydroxyphenyl)benzofurans shows their application in inhibiting β-amyloid aggregation, relevant in Alzheimer's disease research (Choi, Seo, Son, & Kang, 2004).

Pharmaceutical Research

Synthesis of Anticonvulsants : Research into 2-acetamido-N-benzyl-2-(methoxyamino)acetamides illustrates their potential use as anticonvulsant drugs, indicating a medical application for benzofuran derivatives (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Synthesis of Sigma Receptor Ligands : Novel benzofuran-2-carboxamide ligands have been developed as selective ligands for sigma receptors, suggesting their use in neuroscience and pharmacology (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing new therapeutic agents and improving the bioavailability of these compounds .

Propiedades

IUPAC Name |

3-[[2-(4-methylsulfanylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-24-12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)23-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVFZQCAUCTILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(Methylthio)phenyl)acetamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

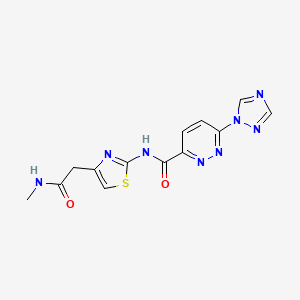

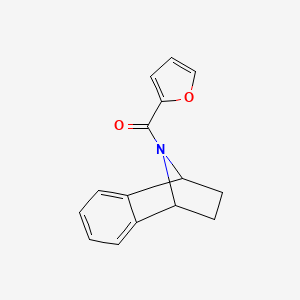

![(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol](/img/structure/B2858170.png)

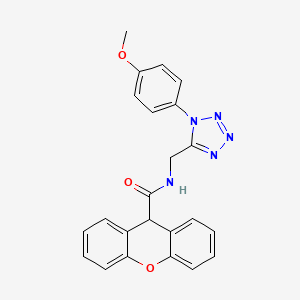

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid](/img/structure/B2858174.png)

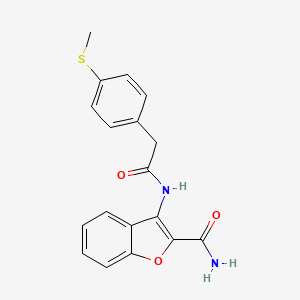

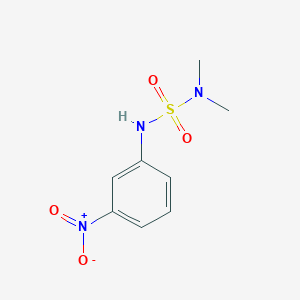

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2858177.png)

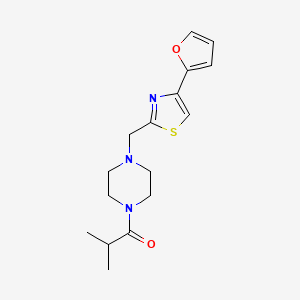

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2858179.png)

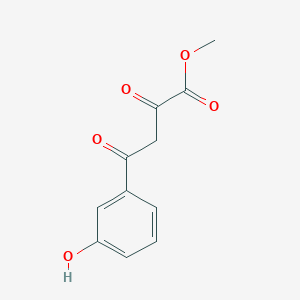

![2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2858181.png)